5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure. This compound is part of the benzoxathiepin family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the phenoxymethyl group adds to its chemical complexity and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- can be achieved through several methods. One common approach involves the cyclization of alkylated 2-mercaptophenol via regioselective Dieckmann cyclization. This method typically yields the desired compound with a high degree of regioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the protection of the carbonyl group using cyclic and acyclic ketals can be employed to improve the stability of intermediates during the synthesis .
Chemical Reactions Analysis
Types of Reactions
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, benzoxathiepin derivatives have been shown to exhibit serotonin receptor-blocking activity, which can influence neurotransmitter signaling and potentially treat neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 2H-1,5-Benzoxathiepin-3(4H)-one
- 5H-4,1-Benzoxathiepin-3(2H)-one
- 2,3-Dihydro-5H-1,4-benzodioxepin-5-one
Uniqueness
5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-(phenoxymethyl)- is unique due to the presence of the phenoxymethyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
821768-60-9 |
---|---|
Molecular Formula |
C16H14O3S |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
3-(phenoxymethyl)-2,3-dihydro-4,1-benzoxathiepin-5-one |
InChI |
InChI=1S/C16H14O3S/c17-16-14-8-4-5-9-15(14)20-11-13(19-16)10-18-12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
JQHFSCZJCXPWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C2S1)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.